molecular formula C12H11FN2O2 B2665764 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde CAS No. 109925-17-9

5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde

Cat. No.: B2665764
CAS No.: 109925-17-9
M. Wt: 234.23
InChI Key: KKXIIZLODOTOGZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further substituted with a dimethyl group and a formyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic aromatic substitution reaction where a fluorophenol reacts with a suitable leaving group on the pyrazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Amines, thiols

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.

Scientific Research Applications

5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of signal transduction pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 5-(4-Fluorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde include:

    5-(4-Chlorophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-Bromophenoxy)-1,3-dimethylpyrazol-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.

    5-(4-Methylphenoxy)-1,3-dimethylpyrazol-4-carbaldehyde: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.

Properties

IUPAC Name

5-(4-fluorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXIIZLODOTOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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